N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide is an organic molecule with the chemical formula C21H16F3N3O3 and a CAS number of 1125780-41-7 []. Limited information is currently available regarding its origin or specific significance in scientific research.
The key features of the molecule include:
The presence of the trifluoromethyl group and the amide functionalities might suggest potential for hydrogen bonding and interactions with other molecules, but further research is needed to confirm this [].
Sorafenib is a multi-kinase inhibitor used in cancer treatment. It targets several kinases involved in cell proliferation, survival, and angiogenesis (blood vessel formation). N-Methyl-Deschlorosorafenib shares a similar core structure with Sorafenib, particularly the trifluoromethylphenyl group and the picolinamide moiety. This suggests it might possess similar kinase inhibitory properties, making it a candidate for research in targeted cancer therapy [].
N-Methyl-Deschlorosorafenib can be a valuable tool in medicinal chemistry research. Studying its activity compared to Sorafenib can provide insights into the role of specific functional groups in the molecule's interaction with kinases. This knowledge can be used to design and develop new, more potent, or selective kinase inhibitors for cancer treatment [].
The chemical reactivity of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide can be characterized by its ability to undergo various transformations typical of amides and phenolic compounds. Key reactions may include:
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide exhibits notable biological activity, particularly in the realm of medicinal chemistry. Its structural features suggest potential applications as an anti-inflammatory or anticancer agent. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making this compound a candidate for further pharmacological studies .
The synthesis of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide typically involves multi-step organic reactions. A general synthetic route may include:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide has potential applications in various fields:
Interaction studies involving N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may interact effectively with certain protein targets, leading to inhibition or modulation of their activity. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects .
When comparing N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide with similar compounds, several notable analogs arise:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Methyl-4-(4-nitrophenoxy)picolinamide | C14H14N2O3 | Contains a nitro group instead of trifluoromethyl |
4-Amino-N-methylpicolinamide | C10H12N2O | Lacks fluorine, simpler structure |
5-Trifluoromethylpicolinamide | C11H8F3N | Similar trifluoromethyl group, different core structure |
The uniqueness of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide lies in its combination of a trifluoromethyl group with a complex phenoxy-picolinamide framework, which may confer distinct pharmacological properties compared to these analogs.